molecular formula C9H13NO4 B1391353 4-(Tert-butoxycarbonylamino)but-2-ynoic acid CAS No. 168762-94-5

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Cat. No. B1391353
M. Wt: 199.2 g/mol
InChI Key: UEFFBQMMDMUCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butoxycarbonylamino)but-2-ynoic acid, also known as TBBCA, is a versatile organic compound with a wide range of scientific applications. It is a carboxylic acid derivative that has a unique structure with a tert-butyl group attached to the carboxylic acid group. TBBCA is a useful reagent in organic synthesis, and has been used in a variety of biomedical applications.

Scientific Research Applications

1. Dipeptide Synthesis

  • Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in the Boc-AAILs without the addition of a base. This gives the dipeptides in satisfactory yields in 15 minutes .

2. Deprotection of Boc Amino Acids and Peptides

  • Methods of Application: The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .

3. α-Methylenation of Amino Aldehydes

  • Application Summary: This compound is used in the α-methylenation of amino aldehydes. This process proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

4. Synthesis of Room-Temperature Ionic Liquids

  • Application Summary: This compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as starting materials in dipeptide synthesis .
  • Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
  • Results or Outcomes: The use of this method allows for the quick and efficient synthesis of dipeptides .

5. Synthesis of Sitagliptin Phosphate

  • Application Summary: This compound is used in the synthesis of ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a key intermediate in the formal synthesis of Sitagliptin Phosphate .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The use of this compound in this application allows for the efficient synthesis of Sitagliptin Phosphate .

6. Synthesis of Room-Temperature Ionic Liquids

  • Application Summary: This compound is used in the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as starting materials in dipeptide synthesis .
  • Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
  • Results or Outcomes: The use of this method allows for the quick and efficient synthesis of dipeptides .

7. Synthesis of Sitagliptin Phosphate

  • Application Summary: This compound is used in the synthesis of ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a key intermediate in the formal synthesis of Sitagliptin Phosphate .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The use of this compound in this application allows for the efficient synthesis of Sitagliptin Phosphate .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFFBQMMDMUCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

CAS RN

168762-94-5
Record name 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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